molecular formula C9H24N2O7S2 B12278523 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol; bis(methanesulfonic acid)

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol; bis(methanesulfonic acid)

Cat. No.: B12278523
M. Wt: 336.4 g/mol
InChI Key: IPNHSBKLQYISEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol; bis(methanesulfonic acid) is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

    Substitution: The amino group in the azetidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of both an azetidine ring and a tertiary alcohol group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C9H24N2O7S2

Molecular Weight

336.4 g/mol

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol;methanesulfonic acid

InChI

InChI=1S/C7H16N2O.2CH4O3S/c1-7(2,10)5-9-3-6(8)4-9;2*1-5(2,3)4/h6,10H,3-5,8H2,1-2H3;2*1H3,(H,2,3,4)

InChI Key

IPNHSBKLQYISEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CC(C1)N)O.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.